1-[Chloro(phenyl)acetyl]-2-methylindoline
Overview
Description
1-[Chloro(phenyl)acetyl]-2-methylindoline is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(phenyl)acetyl]-2-methylindoline typically involves the reaction of 2-methylindoline with chloro(phenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(phenyl)acetyl]-2-methylindoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Formation of substituted indoline derivatives.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
1-[Chloro(phenyl)acetyl]-2-methylindoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Chloro(phenyl)acetyl]-2-methylindoline involves its interaction with specific molecular targets. The chloro(phenyl)acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indoline core may interact with various receptors or enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[Bromo(phenyl)acetyl]-2-methylindoline: Similar structure with a bromo group instead of a chloro group.
1-[Chloro(phenyl)acetyl]-2-ethylindoline: Similar structure with an ethyl group instead of a methyl group.
1-[Chloro(phenyl)acetyl]-2-methylindole: Similar structure with an indole core instead of an indoline core.
Uniqueness
1-[Chloro(phenyl)acetyl]-2-methylindoline is unique due to the presence of both the chloro(phenyl)acetyl group and the 2-methylindoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-11-14-9-5-6-10-15(14)19(12)17(20)16(18)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZIZIFAGLDBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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